molecular formula C12H15N5O B3326282 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2460749-34-0

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B3326282
CAS No.: 2460749-34-0
M. Wt: 245.28
InChI Key: NNVFQRLNLBFCJW-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a 4-methylpiperazin-1-yl substituent at the 7-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine with a hydroxylating agent to introduce the hydroxyl group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10/h6-8H,2-5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVFQRLNLBFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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